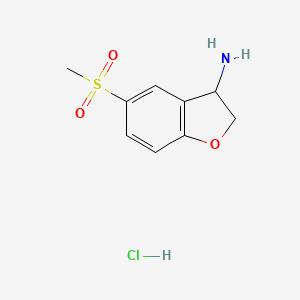

![molecular formula C20H17N3O2S B2438018 N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-10-0](/img/structure/B2438018.png)

N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

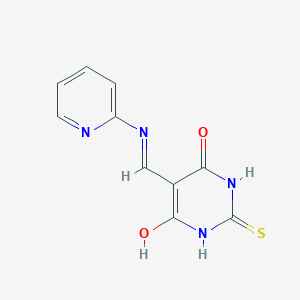

“N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound. It is a derivative of thiazolopyrimidines, which have shown a broad spectrum of pharmacological and biological activities .

Synthesis Analysis

Thiazolopyrimidines have been successfully synthesized via five-component cascade reactions using 9-fluorenone, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride or ethanol amine as starting materials . This new approach involves a sequence of key steps: N, S-acetal or N, O-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidines include N, S-acetal or N, O-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization . These reactions are part of a five-component cascade process .Scientific Research Applications

Synthesis and Functionalization

- Synthesis of Functionalized Derivatives : Research has led to the synthesis of new functionalized derivatives of thiazolo[3,2-a]pyrimidine, highlighting the versatility of these compounds in chemical synthesis. These derivatives are created through reactions with amines, leading to primary and secondary amide derivatives, showcasing the compound's utility as a precursor for further chemical modifications (Peterlin-Mašič et al., 2000).

Biological Evaluation

- Antimicrobial and Anticancer Agents : A novel series of thiazolo[3,2-a]pyrimidine derivatives has been synthesized with potential anti-inflammatory and analgesic properties. These compounds have shown to inhibit COX-2 selectively, suggesting their potential as therapeutic agents for inflammation and pain management. Their structure-activity relationship (SAR) has been established, indicating the importance of specific substituents for their biological activity (Abu‐Hashem et al., 2020).

- Anti-Inflammatory Activities : The anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives have been documented, with certain compounds exhibiting moderate anti-inflammatory activity, comparable to standard drugs. This underscores their potential use in developing new anti-inflammatory drugs (Tozkoparan et al., 1999).

QSAR and SAR Studies

- QSAR Analysis for Anti-Inflammatory Potential : QSAR (Quantitative Structure-Activity Relationship) studies on oxazolo/thiazolo pyrimidine derivatives have revealed that their anti-inflammatory potential is influenced by specific structural features. These studies help in understanding how different chemical modifications can affect biological activity, guiding the design of more effective compounds (Sawant et al., 2012).

Anticancer Activities

- Potential Anticancer Compounds : The synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives has been undertaken with the aim of discovering potential anticancer compounds. Some of these synthesized compounds demonstrated promising cytotoxicity against human cancer cell lines, highlighting the thiazolo[3,2-a]pyrimidine scaffold's potential in anticancer drug development (Nagarapu et al., 2013).

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

Thiazolo[3,2-a]pyrimidines are known to interact with biological targets due to their structural similarity to purine . This allows them to effectively bind to biological targets, potentially disrupting normal cellular processes and leading to their observed biological activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazolo[3,2-a]pyrimidines, it is likely that multiple pathways are affected . These could potentially include pathways involved in cell proliferation, inflammation, and bacterial growth, among others .

Pharmacokinetics

The lipophilicity of a drug can influence its adme (absorption, distribution, metabolism, and excretion) properties . The compound’s structure suggests it may have a degree of lipophilicity, which could allow it to diffuse easily into cells .

Result of Action

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines , it is likely that the compound induces changes at both the molecular and cellular levels that disrupt normal cell function and growth.

properties

IUPAC Name |

N-benzhydryl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-18(16-13-21-20-23(19(16)25)11-12-26-20)22-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNZSWCRFWZHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)

![N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2437938.png)

![5-Fluoro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2437943.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2437946.png)

![2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2437950.png)

![4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2437955.png)

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)